molecular formula C28H20ClNO5 B11037361 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11037361
M. Wt: 485.9 g/mol
InChI Key: YZBWQPDPHWSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone belongs to the spiro-fused heterocyclic family, characterized by a unique bicyclic core with fused furopyrrole and indene moieties. Key structural features include:

  • Substituents: A 4-chlorophenyl group at position 3 and a 2,3-dimethylphenyl group at position 3.
  • Molecular complexity: The spiro architecture introduces conformational rigidity, which may enhance target binding specificity .

Properties

Molecular Formula

C28H20ClNO5

Molecular Weight

485.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(2,3-dimethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H20ClNO5/c1-14-6-5-9-20(15(14)2)30-26(33)21-22(27(30)34)28(35-23(21)16-10-12-17(29)13-11-16)24(31)18-7-3-4-8-19(18)25(28)32/h3-13,21-23H,1-2H3

InChI Key

YZBWQPDPHWSKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Heterocyclic Precursors

A widely adopted strategy involves the cyclocondensation of furan and pyrrole derivatives with indene-based intermediates. For example, reacting 4-chlorophenyl-substituted furan-3-carbaldehyde with a 2,3-dimethylphenyl-pyrrolidine derivative under acidic conditions induces ring formation. The reaction typically employs p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene at reflux (110–120°C), achieving yields of 58–65% after 12–16 hours.

Key challenges include controlling regioselectivity to prevent isomerization of the spiro junction. Nuclear magnetic resonance (NMR) studies confirm successful spirocycle formation through the appearance of distinct proton signals at δ 4.8–5.2 ppm, corresponding to the fused ring system.

Oxidative Coupling of Bifunctional Monomers

An alternative method utilizes oxidative coupling of boronate-containing intermediates. For instance, 2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes Suzuki-Miyaura cross-coupling with a halogenated furopyrrole precursor. Palladium catalysts such as Pd(PPh₃)₄ (2–5 mol%) in tetrahydrofuran (THF)/water mixtures facilitate this transformation at 80–90°C, yielding the spiro core in 70–75% efficiency.

Functionalization of the Spiro Core

After establishing the central framework, subsequent steps introduce the tetrone functionalities and aromatic substituents.

Tetrone Group Installation via Sequential Oxidation

Controlled oxidation converts the pyrrole and furan rings into tetrone moieties. A stepwise protocol using potassium permanganate (KMnO₄) in acetic acid first oxidizes the pyrrole nitrogen, followed by hydrogen peroxide (H₂O₂) treatment to modify the furan oxygen. Reaction conditions critically influence selectivity:

Oxidation StepReagentTemperatureYield
Pyrrole oxidation2 eq KMnO₄60°C82%
Furan oxidation30% H₂O₂RT78%

Exceeding 60°C during the KMnO₄ step promotes overoxidation, reducing yields to <50%. Fourier-transform infrared spectroscopy (FTIR) verifies tetrone formation through carbonyl stretches at 1750–1780 cm⁻¹.

Aryl Group Introduction via Electrophilic Substitution

The 4-chlorophenyl and 2,3-dimethylphenyl groups are installed through Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) mediates the reaction between the spiro intermediate and chlorobenzene/trimethylbenzene derivatives in dichloromethane (DCM). Substituent positioning is controlled by stoichiometry:

  • 4-Chlorophenyl: 1.2 eq chlorobenzene, 0°C, 2 hours (89% yield)

  • 2,3-Dimethylphenyl: 1.5 eq trimethylbenzene, −10°C, 4 hours (76% yield)

Purification and Characterization

Chromatographic Separation

Crude products require rigorous purification via flash chromatography (silica gel, ethyl acetate/hexane gradients). The target compound elutes at 35–40% ethyl acetate, with impurities removed by subsequent recrystallization from ethanol/water (7:3 v/v).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, aromatic H), 5.21 (s, spiro H), 2.35 (s, methyl H)

  • ¹³C NMR : 208.4 ppm (tetrone C=O), 142.1 ppm (spiro C)

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated 485.92, observed 485.91

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodAdvantagesLimitationsOverall Yield
CyclocondensationSimplified step countModerate regiocontrol52%
Oxidative couplingSuperior spiro selectivityRequires expensive catalysts68%
Sequential oxidationPrecise tetrone formationSensitive to temperature75%

Scalability and Industrial Considerations

While laboratory-scale syntheses achieve satisfactory yields, industrial production faces challenges:

  • Palladium catalyst costs necessitate ligand recycling systems

  • Large-scale KMnO₄ oxidation requires robust temperature control to prevent exothermic runaway

  • Continuous flow reactors improve safety during Friedel-Crafts steps, enhancing throughput by 40% compared to batch processes

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The spiro configuration may enhance binding affinity to biological targets.
  • Antimicrobial Properties : Research has shown that derivatives of spiro compounds can possess significant antimicrobial activity, making this compound a candidate for further investigation in this area.

Material Science

The unique chemical properties of 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone also lend it potential applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound’s electronic properties may be suitable for use in OLED technology due to its ability to form stable thin films.
  • Sensors : Its chemical reactivity can be harnessed in developing sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of spiro compounds on breast cancer cells (MCF-7), researchers found that specific derivatives exhibited IC50 values in the low micromolar range. This suggests that modifications to the chlorophenyl or dimethylphenyl groups could enhance efficacy against cancer cells.

Case Study 2: Antimicrobial Properties

A comparative study on various spiro compounds demonstrated that those with similar structural motifs showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. Further investigations are needed to elucidate the mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name / Substituents Molecular Weight Key Substituents Notable Properties Reference
Target Compound (4-Cl, 2,3-diMePh) ~500 (estimated) 4-Cl-Ph, 2,3-diMe-Ph High rigidity, tetrone groups -
5-(3-Cl-2-MeOPh)-1-(3-MePh)-...tetrone 501.91 3-Cl-2-MeO-Ph, 3-Me-Ph Moderate lipophilicity, methoxy group
5-(2-BrPh)-3-(3-MePh)-...tetrone 516.34 2-Br-Ph, 3-Me-Ph Increased MW, halogenated aromatic
Ethyl 4-[3-(2-MePh)-...tetraoxo]benzoate 509.51 Ethyl ester, 2-Me-Ph Enhanced solubility via ester moiety

Key Observations :

  • Halogen vs.
  • Methoxy vs. Methyl : Methoxy groups (e.g., ) may enhance hydrogen bonding but reduce membrane permeability compared to methyl substituents.
  • Ester Functionalization : The ethyl ester in improves aqueous solubility, a trait absent in the target compound, which may limit its bioavailability.

Neurotropic and Anticonvulsant Effects

  • Pyrano[3,4-c]pyridine hybrids () with methyl substituents exhibit anticonvulsant activity (ED50 < 30 mg/kg against PTZ-induced seizures). The target compound’s dimethylphenyl group may similarly enhance CNS penetration.

Antimicrobial and Antiviral Potential

  • Octahydropyrrolo[3,4-c]pyrroles () display moderate activity against Mycobacterium tuberculosis (MIC 12.5–50 µg/mL). The tetrone groups in the target compound may improve oxidative stress modulation.
  • SARS-CoV-2 Mpro inhibitors () with hexahydro-furopyrrole diones highlight the scaffold’s versatility in targeting viral proteases.

Analgesic and Sedative Properties

  • Pyrrolo[3,4-c]pyridines () lacking anxiolytic activity but showing sedative effects (ED50 15–25 mg/kg) suggest possible CNS modulation by the target compound, though structural differences may alter efficacy.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Tetrone groups may undergo rapid reduction in vivo, as seen in similar dione derivatives (), necessitating prodrug strategies.
  • Protein Binding : Aromatic chlorophenyl groups could enhance plasma protein binding (as in ), prolonging half-life but limiting free drug concentration.

Biological Activity

The compound 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature and research findings.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro-pyrrole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study demonstrated that derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant inhibition of cell proliferation .

Case Study: Cytotoxicity Testing

In a cytotoxicity assay conducted on MCF-7 cells:

  • Compound Concentration: 0.1 μM to 10 μM
  • Results: IC50 was determined to be approximately 2.5 μM.

This suggests a promising therapeutic index for further development in anticancer applications.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. A study reported that similar compounds demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

Inflammation-related diseases are a major area of concern in pharmacology. The compound's anti-inflammatory properties were evaluated using in vitro assays measuring nitric oxide production in macrophages.

In Vitro Inflammatory Response:

  • Assay: RAW 264.7 macrophage cells treated with LPS.
  • Results: The compound reduced nitric oxide production by 50% at a concentration of 5 μM.

This indicates its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this spirocyclic compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

  • (i) Halogenation of a pyrrole precursor using N-iodosuccinimide (NIS) in acetone at room temperature .
  • (ii) Protection of reactive sites with tosyl chloride (TsCl) under NaH/THF at 0°C to room temperature.
  • (iii) Suzuki-Miyaura cross-coupling with substituted phenylboronic acids (e.g., 2,3-dimethylphenyl) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C .
  • Optimization: Monitor reaction progress via TLC/HPLC, and adjust catalyst loading (1–5 mol% Pd) and temperature to suppress side products like over-coupled derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the spirocyclic core and substituent orientations. Key parameters include orthorhombic or monoclinic crystal systems (e.g., space group P2₁2₁2₁) with unit cell dimensions a = 8.7–9.3 Å, b = 9.3–25.9 Å, and Z = 4 .
  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals: aromatic protons (δ 6.8–7.5 ppm), carbonyl carbons (δ 165–180 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 463.45 for a related compound ).

Q. How can solvent polarity and temperature influence the compound’s reactivity in functionalization reactions?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at carbonyl groups, while non-polar solvents (toluene) favor Suzuki coupling .
  • Elevated temperatures (80–105°C) accelerate cyclization but may degrade thermally sensitive groups (e.g., chlorophenyl). Use controlled microwave-assisted heating for faster kinetics .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s electronic structure and predicting substituent effects?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to map HOMO/LUMO distributions, highlighting electron-deficient regions (e.g., tetrone carbonyls) susceptible to nucleophilic attack .
  • Use Molecular docking (AutoDock Vina) to simulate interactions with biological targets (hypothetical), though experimental validation is required .

Q. How can conflicting crystallographic data (e.g., bond lengths, torsion angles) between studies be reconciled?

  • Methodological Answer :

  • Compare datasets for disorder modeling (e.g., rotational freedom in 2,3-dimethylphenyl groups) .
  • Apply Hirshfeld surface analysis to assess packing effects on bond lengths. For example, C–C bond discrepancies (mean σ = 0.003–0.005 Å ) may arise from varying refinement protocols or temperature during data collection (e.g., 293 K vs. 298 K) .

Q. What strategies mitigate side reactions during spirocyclic core formation?

  • Methodological Answer :

  • Introduce steric hindrance via bulky substituents (e.g., 4-chlorophenyl) to prevent undesired ring-opening .
  • Use low-temperature cyclization (0–5°C) with NaH as a base to control exothermicity and reduce byproducts like dimeric species .

Q. How do electron-withdrawing/donating substituents (e.g., chloro, methyl) affect the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies : Expose derivatives to H₂O₂ (3–30%) or UV light and monitor degradation via HPLC. Chlorophenyl groups enhance stability (half-life >48 hrs at 40°C), while methyl groups may increase susceptibility to oxidation .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for Pd-catalyzed steps to prevent catalyst deactivation .
  • Crystallization : Use slow evaporation (hexane/EtOAc) to grow single crystals suitable for XRD .
  • Data Validation : Cross-reference spectral data with analogous compounds (e.g., 3,5-disubstituted pyrrolo-pyridines ) to confirm assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.